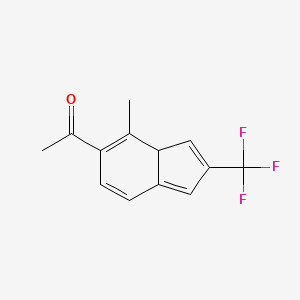
1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone
Overview
Description
The compound “1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a polycyclic structure. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule . The indene structure, being a fused ring system, can also contribute to the overall stability and electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions . Similarly, the indene structure can undergo electrophilic substitution and other reactions typical of aromatic systems .Scientific Research Applications
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP), while not directly "1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone," is an important fluorophoric platform used in the development of chemosensors for various analytes, including metal ions, anions, and neutral molecules. This research demonstrates the potential utility of related compounds, like the one , in developing sensitive and selective chemical detection tools, benefiting environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Radical Scavenging and Cell Protection
Chromones and their derivatives, including 1-benzopyran-4-ones, have been identified for their antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell damage. These compounds, closely related to "1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone," show potential in developing therapies for diseases caused by oxidative stress and free radicals (Yadav et al., 2014).
Jasmonic Acid Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives, showcasing a cyclopentanone structure similar to the core of "1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone," have been explored for their synthesis, usage, and biological activities. This indicates the potential for compounds with similar structures to be developed into drugs and prodrugs, contributing to the advancement of therapeutics in various fields (Ghasemi Pirbalouti et al., 2014).
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals, which include moieties similar to those in "1-(4-Methyl-2-(trifluoromethyl)-3aH-inden-5-yl)ethanone," highlights the environmental fate and challenges associated with the breakdown of fluorinated compounds. Understanding these processes is vital for assessing environmental risks and developing bioremediation strategies for persistent organic pollutants (Liu & Avendaño, 2013).
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and organic synthesis. The trifluoromethyl group is a common feature in many pharmaceuticals, and the indene structure is a key component in various natural products and synthetic compounds . Therefore, this compound could potentially serve as a useful building block in the synthesis of new materials or bioactive compounds.
properties
IUPAC Name |
1-[4-methyl-2-(trifluoromethyl)-3aH-inden-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c1-7-11(8(2)17)4-3-9-5-10(6-12(7)9)13(14,15)16/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRAMXSRECJXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CC12)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




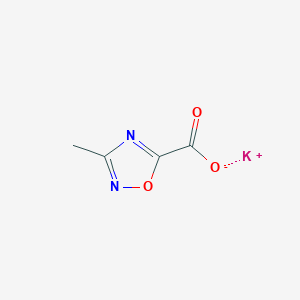
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
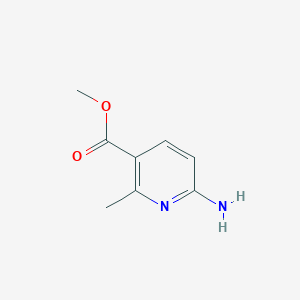
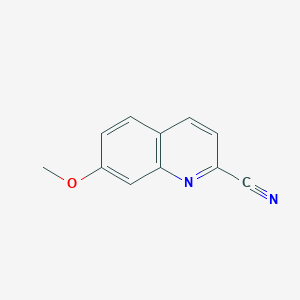

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
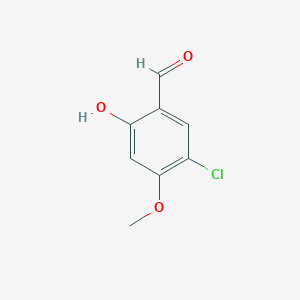
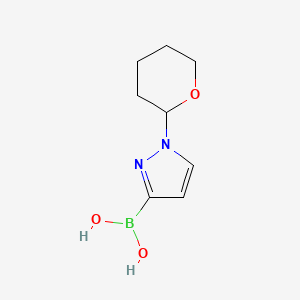
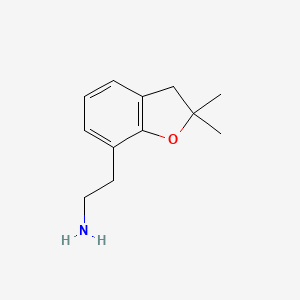
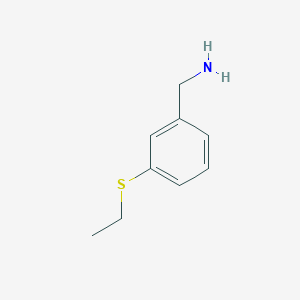
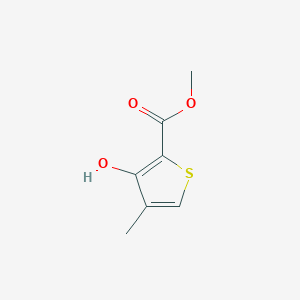
![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)